(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid
Description
Significance of Organoboron Compounds as Versatile Building Blocks in Organic Synthesis
Organoboron compounds, a class of organic molecules containing a carbon-boron bond, are foundational building blocks in contemporary organic synthesis. chemimpex.comsci-hub.se Their prominence is largely due to their unique combination of stability, versatile reactivity, and relatively low toxicity compared to other organometallic reagents. chemimpex.comsemanticscholar.orgnih.gov These compounds are generally stable in the presence of air and moisture and tolerate a wide variety of functional groups, making them highly compatible with complex multi-step syntheses. semanticscholar.org
The most significant application of arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. semanticscholar.orgmdpi.com This reaction, for which Professor Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, enables the efficient construction of biaryl and polyaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and organic electronics. semanticscholar.org Beyond C-C bond formation, organoboranes are versatile intermediates that can be transformed into a wide array of functional groups, including alcohols, amines, and ketones. sci-hub.secolumbia.edu
Strategic Importance of Pyrazole-Substituted Arylboronic Acids
The strategic combination of a pyrazole (B372694) ring with an arylboronic acid creates a bifunctional molecule with immense potential, particularly in medicinal chemistry. The pyrazole ring is recognized as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. chemimpex.comchemimpex.com Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. chemimpex.com This bioactivity is partly due to the pyrazole ring's ability to participate in hydrogen bonding as both a donor and acceptor, facilitating strong interactions with biological targets such as protein kinase enzymes.
Consequently, pyrazole-substituted arylboronic acids serve as critical intermediates in drug discovery. chemimpex.comchemimpex.com The boronic acid group acts as a chemical handle for Suzuki-Miyaura coupling, allowing the pyrazole-containing fragment to be efficiently incorporated into a larger molecular structure. This approach is widely used in the synthesis of targeted therapies, especially kinase inhibitors for the treatment of cancer. chemimpex.com Furthermore, these compounds are utilized in materials science for creating advanced polymers and in the development of highly specific chemical sensors. chemimpex.com
Overview of Research Trajectories for (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic Acid
This compound is a specialized building block primarily employed in medicinal chemistry for the development of protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This specific boronic acid has been identified as a key reagent in the synthesis of inhibitors for p38 mitogen-activated protein (MAP) kinase. sci-hub.sesemanticscholar.orgnih.gov The p38 MAP kinase pathway is instrumental in regulating the production of pro-inflammatory cytokines, making its inhibitors promising therapeutic agents for conditions like rheumatoid arthritis. sci-hub.se
The primary research application of this compound is as a coupling partner in Suzuki-Miyaura reactions. In a typical synthetic route, this compound is reacted with a halogenated heterocyclic core (such as a bromopyridine or chloro-pyrimidine derivative) to assemble the final inhibitor molecule. The (4-methyl-1H-pyrazol-1-yl)phenyl moiety is designed to fit into specific binding pockets of the target kinase, contributing to the potency and selectivity of the final compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1003498-87-8 |
| Molecular Formula | C₁₀H₁₁BN₂O₂ |
| Molecular Weight | 202.02 g/mol |
| Appearance | White to light yellow powder |
Table 2: Representative Application in a Suzuki-Miyaura Cross-Coupling Reaction
This table illustrates a typical use of the title compound in a palladium-catalyzed reaction to form a biaryl structure, a key step in the synthesis of kinase inhibitors. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Typical Yield |
| This compound | Aryl Halide (e.g., 2-Bromopyridine) | Pd(PPh₃)₄ (Palladium Tetrakis) | Na₂CO₃ or K₃PO₄ | 1,4-Dioxane/Water | 60-95% |
Contextualizing this compound within Heterocyclic Boronic Acid Chemistry
Heterocyclic boronic acids represent a vital but often challenging subclass of organoboron reagents. While essential for synthesizing many important molecules, boronic acids where the boron atom is directly attached to a nitrogen-containing heterocycle can suffer from instability. nih.gov They can be prone to decomposition or protodeborylation (cleavage of the carbon-boron bond), particularly under the basic aqueous conditions often used in Suzuki-Miyaura coupling. nih.gov
The structure of this compound exemplifies a common and effective strategy to overcome these challenges. By attaching the pyrazole heterocycle to a stable phenylboronic acid core, the compound retains the robust reactivity and stability of a typical arylboronic acid while carrying the functionally important heterocyclic moiety. This design allows for the reliable and high-yielding incorporation of the pyrazole fragment into target molecules. This molecular architecture combines the synthetic utility of the boronic acid functional group with the desirable physicochemical and biological properties conferred by the pyrazole ring, positioning it as a valuable tool in the broader field of heterocyclic chemistry.
Properties
IUPAC Name |
[4-(4-methylpyrazol-1-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-8-6-12-13(7-8)10-4-2-9(3-5-10)11(14)15/h2-7,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGCSWUCSJQHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C=C(C=N2)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225181-67-7 | |
| Record name | 4-(4-methyl-1H-pyrazol-1-yl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of 4 4 Methyl 1h Pyrazol 1 Yl Phenyl Boronic Acid in Catalytic Transformations
Suzuki-Miyaura Cross-Coupling Reactions as a Primary Reactivity Pathway
Scope and Substrate Generality with Diverse Electrophiles (e.g., Aryl Halides, Heteroaryl Halides)
No specific studies detailing the coupling of (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid with a range of aryl or heteroaryl halides were found. Therefore, a data table illustrating its substrate scope and generality cannot be generated.
Catalyst Systems and Their Role in Catalytic Activity
Palladium(0) and Palladium(II) Pre-catalysts (e.g., Pd(PPh3)4, PdCl2(PPh3)2, PdCl2(dppf)·DCM, Ruphos-Pd)
While these palladium catalysts are commonly employed in Suzuki-Miyaura reactions, no literature specifically documents their use and comparative effectiveness in reactions involving this compound.
Ligand Effects on Reaction Efficiency and Selectivity (e.g., Phosphine (B1218219) Ligands, Bulky Bis(pyrazolyl)palladium Complexes)
Information regarding the systematic investigation of ligand effects on the coupling efficiency and selectivity for this specific compound is unavailable. Research on related pyrazole (B372694) derivatives often highlights the importance of ligand choice, but these findings cannot be directly attributed to the title compound without specific experimental validation.
Influence of Base and Solvent Systems on Reaction Outcomes (e.g., Na2CO3, Cs2CO3, K3PO4, DMF, DME/H2O, 1,4-Dioxane/Ethanol/Water)
A systematic study on the influence of various bases and solvent systems on the outcomes of Suzuki-Miyaura reactions using this compound has not been reported.
Mechanistic Studies of the Catalytic Cycle
No mechanistic studies focusing on the specific role and behavior of this compound within the Suzuki-Miyaura catalytic cycle were found in the searched literature.
Due to the lack of specific research data for this compound, the requested detailed article with data tables and specific research findings cannot be provided.
Oxidative Addition Step
The catalytic cycle is initiated by the oxidative addition of an organic halide (e.g., an aryl halide, Ar-X) to a low-valent palladium(0) complex, typically generated in situ. This step involves the cleavage of the carbon-halogen bond and results in the formation of a square planar palladium(II) species, [Ar-Pd(II)-X]. researchgate.net The rate and success of this step are highly dependent on the nature of the aryl halide, with reactivity generally following the order I > Br > Cl > F. uvic.ca
While the boronic acid itself is not directly involved in this initial step, the ligands on the palladium center play a crucial role. In the context of reactions involving pyrazole-containing compounds, the pyrazole moiety of this compound or the resulting biaryl product could potentially coordinate to the palladium center. Such coordination could influence the electronic properties and stability of the catalytic species. However, studies on the Suzuki-Miyaura coupling of unprotected N-H azoles have suggested that the acidic N-H group of a pyrazole can bind to and inhibit the palladium center, potentially slowing down the catalytic cycle. nih.gov Although the subject compound has a methyl group on the pyrazole ring, the nitrogen atoms still possess lone pairs that could interact with the palladium catalyst.
The general mechanism for oxidative addition of an aryl halide to a palladium(0) catalyst is depicted below:
Pd(0)Ln + Ar-X → Ar-Pd(II)(X)Ln
Where L represents the supporting ligands and n is the number of ligands. Computational and experimental studies have suggested that the active catalyst is often a monoligated or bisligated palladium complex. researchgate.netuvic.ca
Transmetalation Step
Transmetalation is the step where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This is a critical step in the Suzuki-Miyaura reaction and its mechanism has been the subject of extensive investigation. rsc.org It is generally accepted that the boronic acid must be activated by a base to form a more nucleophilic boronate species. uwindsor.ca
The reaction of this compound with a base (e.g., hydroxide) forms the corresponding trihydroxyborate anion:
(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)B(OH)2 + OH- ⇌ [(4-(4-Methyl-1H-pyrazol-1-yl)phenyl)B(OH)3]-
This anionic borate (B1201080) then reacts with the arylpalladium(II) halide complex. The transfer of the (4-(4-methyl-1H-pyrazol-1-yl)phenyl) group to the palladium atom results in a diarylpalladium(II) intermediate and displaces the halide and borate byproducts. The pyrazole moiety, with its nitrogen atoms, could potentially influence the rate of transmetalation through intramolecular coordination or electronic effects.
The general transmetalation process can be summarized as:
Ar-Pd(II)(X)Ln + Ar'-B(OH)3- → Ar-Pd(II)(Ar')Ln + X- + B(OH)3
The rate of transmetalation can be influenced by the nature of the aryl groups, the ligands on palladium, the base, and the solvent.
Reductive Elimination Step
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the diarylpalladium(II) intermediate couple to form the new carbon-carbon bond of the biaryl product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. berkeley.edunih.gov
For the reaction involving this compound, the reductive elimination step would look as follows:
Ar-Pd(II)-(C6H4-1-(4-methyl-1H-pyrazol))Ln → Ar-(C6H4-1-(4-methyl-1H-pyrazol)) + Pd(0)Ln
Reductive elimination is generally a fast and irreversible process, driven by the thermodynamic stability of the newly formed C-C bond. The electronic properties of the aryl groups can influence the rate of this step; electron-donating groups on the aryl ligands have been shown to accelerate the reductive elimination of some arylpalladium complexes. nih.govnih.gov The (4-(4-methyl-1H-pyrazol-1-yl)phenyl) group, with its nitrogen-containing heterocycle, would exert a specific electronic influence on this final step.
Role of Boronic Acid Disproportionation in Catalysis
Under certain conditions, particularly in the presence of a base, arylboronic acids can undergo disproportionation to form triarylboroxines and boric acid, or alternatively, diarylborinic acids and boric acid. This process can affect the concentration of the active boronic acid species in the catalytic cycle.
A study on the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids in basic media observed the formation of four-coordinate boron(III) complexes. This transformation was suggested to proceed via a base-promoted disproportionation of the arylboronic acid, facilitated by the [N,O]-bidentate ligation of the pyrazolone (B3327878) substrate. nih.govresearchgate.net While this compound itself does not possess this bidentate chelating structure, this finding highlights that pyrazole-containing molecules in the reaction mixture can mediate the disproportionation of boronic acids.
The general disproportionation of an arylboronic acid can be represented as:
3 ArB(OH)2 ⇌ (ArBO)3 (a triarylboroxine) + 3 H2O
Other Metal-Catalyzed Coupling Reactions Employing Related Boronic Acids
Beyond the Suzuki-Miyaura reaction, arylboronic acids containing pyrazole moieties are versatile reagents in other metal-catalyzed transformations. A notable example is the Chan-Lam coupling, which forms carbon-heteroatom bonds. This reaction typically uses copper catalysts to couple arylboronic acids with amines, amides, or alcohols. wikipedia.orgorganic-chemistry.org For instance, pyrazole itself can be N-arylated with an arylboronic acid in the presence of a copper catalyst. researchgate.net This suggests that this compound could potentially react with various N-H or O-H containing compounds under Chan-Lam conditions.
The general scheme for a Chan-Lam N-arylation is:
Ar-B(OH)2 + R2NH --(Cu catalyst, oxidant, base)--> Ar-NR2
Another relevant reaction is the Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene. While the boronic acid is not the typical coupling partner, variations of the Heck reaction and other palladium-catalyzed processes have been developed that utilize organoboron reagents. acs.org The electronic properties of the pyrazolylphenyl group would be expected to influence the reactivity of the boronic acid in such transformations.
Below is a table summarizing the application of pyrazole-containing boronic acids in different coupling reactions based on literature reports for analogous compounds.
| Coupling Reaction | Metal Catalyst | Typical Coupling Partners | Product Type |
| Suzuki-Miyaura | Palladium | Aryl/Vinyl Halides or Triflates | Biaryls, Styrenes |
| Chan-Lam | Copper | Amines, Amides, Alcohols | Aryl-N or Aryl-O Bonds |
| Heck-type | Palladium | Alkenes | Substituted Alkenes |
Non-Coupling Reactivity of the Boronic Acid Moiety
Formation of Four-Coordinate Boron(III) Complexes
The boron atom in boronic acids is electron-deficient and acts as a Lewis acid. This allows it to react with Lewis bases, such as bidentate ligands containing nitrogen and/or oxygen donor atoms, to form stable four-coordinate boron(III) complexes. nih.gov These complexes often exhibit interesting photophysical properties, making them useful as fluorescent materials. nih.govmdpi.com
The reaction of an arylboronic acid with a bidentate ligand, such as an 8-hydroxyquinoline (B1678124) derivative or a 1-(2-pyridinyl)-5-pyrazolone, leads to the formation of a chelated boron complex where the boron atom adopts a tetrahedral geometry. nih.govmdpi.com
ArB(OH)2 + [N,O]-Ligand → [Ligand-B(Ar)-OH] + H2O
Several studies have documented the synthesis of such complexes. For example, the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with various arylboronic acids in the presence of a base yielded stable, four-coordinate diarylborinate complexes. nih.gov Similarly, novel fluorescent boron(III) complexes have been synthesized in a one-pot, three-component reaction involving a pyrazole carbaldehyde, an aminobenzoic acid, and a boronic acid. nih.gov These examples demonstrate the propensity of the boronic acid group in molecules like this compound to form stable, tetracoordinate adducts with suitable chelating ligands.
The table below provides examples of ligands used to form four-coordinate boron complexes with arylboronic acids.
| Ligand Type | Example Ligand | Resulting Boron Complex |
| [N,O]-Bidentate | 1-(2-Pyridinyl)-5-pyrazolone | Pyrazole diarylborinate complex |
| [N,O]-Bidentate | 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde derivative | Iminoboronate complex |
| [N,O]-Bidentate | 8-Hydroxyquinoline-5-sulfonic acid | Quinolinate boronic ester complex |
Interactions with Lewis Acids and Nucleophiles
The reactivity of this compound is fundamentally governed by the electron-deficient nature of its boron atom, which possesses a vacant p-orbital. This electronic configuration imparts significant Lewis acidity to the molecule, making the boronic acid group a key center for interactions with both Lewis acids and nucleophiles. These interactions are crucial in various catalytic transformations, influencing the reaction pathways and the formation of intermediates.
The dual reactivity of the boronic acid moiety allows for two primary modes of activation in catalytic cycles. On one hand, it can act as an electrophile, subject to attack by nucleophiles. On the other hand, its interaction with diols or other bidentate ligands can form a tetrahedral boronate complex, which in turn can activate the attached groups by increasing their nucleophilicity. rsc.orgrsc.orgresearchgate.net
Interaction with Lewis Acids: Formation of Adducts and Enhanced Electrophilicity
While boronic acids are themselves Lewis acids, they can interact with stronger Lewis acids. This interaction typically involves the coordination of the Lewis acid to one of the hydroxyl groups of the boronic acid. Such an interaction can significantly enhance the electrophilicity of the boron atom, making it more susceptible to nucleophilic attack. This principle is a cornerstone of boronic acid catalysis, where the formation of transient boronic esters or other adducts activates substrates. rsc.orgnih.gov
In the context of this compound, the presence of the pyrazole ring introduces an additional layer of complexity. The nitrogen atoms of the pyrazole ring are potential Lewis basic sites and could engage in intramolecular coordination with the boron atom. However, in the presence of a strong external Lewis acid, the formation of an intermolecular adduct at the boronic acid's hydroxyl groups is generally more favorable, leading to an activated species primed for subsequent reaction steps.
Interaction with Nucleophiles: Formation of Tetrahedral Boronate Complexes
The interaction of this compound with nucleophiles (Lewis bases) is a critical aspect of its reactivity. This interaction typically proceeds through the formation of a tetracoordinate, anionic boronate complex. The stability and reactivity of this complex are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the boronic acid itself. researchgate.netnih.gov
The pyrazole substituent in this compound is expected to influence the Lewis acidity of the boron center. The nitrogen atoms of the pyrazole ring can exert an electron-withdrawing effect, which would generally increase the Lewis acidity of the boronic acid and favor the formation of the boronate complex upon interaction with a nucleophile.
A generalized mechanism for the interaction with a generic nucleophile (Nu⁻) is depicted below:
Figure 1: Generalized Mechanism of Nucleophilic Addition to this compound
Caption: The interaction of this compound with a nucleophile leads to a change in hybridization at the boron center from sp² to sp³, resulting in a tetrahedral boronate adduct.
Computational studies on related pyrazole-containing molecules have suggested that substituents on the pyrazole ring can influence the nucleophilicity of the molecule as a whole. For instance, a methyl group on the pyrazole ring can enhance the nucleophilic character of the molecule. mdpi.com This suggests that the 4-methyl group in the target compound may have subtle electronic effects on the reactivity at the distal boronic acid group.
Catalytic Implications of Lewis Acid and Nucleophile Interactions
The interplay between this compound and various Lewis acids and bases is central to its application in catalysis. For example, in Suzuki-Miyaura cross-coupling reactions, the catalytic cycle involves the interaction of the boronic acid with a base (a nucleophile) to form a boronate, which then undergoes transmetalation with a palladium complex.
Furthermore, the ability of boronic acids to be activated by Lewis bases has been exploited in photoredox catalysis. In such systems, a Lewis base can form a redox-active complex with the boronic acid (or its trimeric boroxine (B1236090) form), facilitating single-electron transfer processes to generate radical intermediates. nih.gov
The following table summarizes the expected types of interactions and their mechanistic significance for this compound, based on established principles of boronic acid reactivity.
| Interacting Species | Type of Interaction | Mechanistic Role | Potential Influence of Pyrazole Moiety |
| Strong Lewis Acid | Adduct formation at B(OH)₂ | Increases electrophilicity of Boron | Intramolecular N-B coordination may compete with external Lewis acid binding. |
| Nucleophile (e.g., OH⁻, F⁻) | Formation of tetrahedral boronate | Activates the boronic acid for transmetalation or other reactions. | Electron-withdrawing nature of the pyrazole ring may stabilize the boronate complex. |
| Diols/Polyols | Reversible covalent bond formation | Can act as a protecting group or activate the diol for further reaction. | The steric and electronic properties of the pyrazole substituent may influence the equilibrium of ester formation. |
| Lewis Base Catalyst | Formation of a redox-active complex | Facilitates single-electron transfer in photoredox catalysis. | The nitrogen atoms of the pyrazole could potentially modulate the redox potential of the complex. |
This table is generated based on established principles of arylboronic acid reactivity and provides a predictive framework for the behavior of this compound.
Applications of 4 4 Methyl 1h Pyrazol 1 Yl Phenyl Boronic Acid in Advanced Organic Synthesis
Construction of Complex Biaryl and Heterobiaryl Architectures
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, and (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an exemplary coupling partner in these transformations. This reaction allows for the facile synthesis of complex biaryl and heterobiaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials. The pyrazole (B372694) moiety within the boronic acid can influence the electronic properties of the molecule and provide additional coordination sites, which can be advantageous in catalytic processes.
The utility of pyrazole-containing boronic acids in Suzuki-Miyaura reactions is well-documented. These compounds serve as essential building blocks for creating a wide array of complex organic molecules. The presence of the pyrazole ring can be tailored with various substituents to fine-tune the steric and electronic properties of metal complexes used as pre-catalysts in these coupling reactions.
While specific reaction data for this compound is dispersed throughout the scientific literature, the general reactivity of similar pyrazole boronic acids in Suzuki-Miyaura couplings is well-established. For instance, palladium-catalyzed cross-coupling reactions of pyrazole derivatives with aryl boronic acids are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, in a solvent system such as a dioxane/water mixture.
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Halide 1 | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | High |
| Heteroaryl Halide 1 | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/Ethanol/H₂O | 80 | Moderate to High |
| Aryl Halide 2 | Pd(OAc)₂ | Cs₂CO₃ | Ethanol | Reflux | Variable |
| Heteroaryl Halide 2 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 140 | Variable |
This table represents typical conditions for Suzuki-Miyaura reactions involving pyrazole-containing boronic acids and is for illustrative purposes. Specific yields for this compound would be dependent on the specific coupling partner and optimized reaction conditions.
Incorporation into Polyfunctionalized Molecular Scaffolds
The ability to introduce the (4-(4-methyl-1H-pyrazol-1-yl)phenyl) moiety into molecules through robust C-C bond-forming reactions makes this boronic acid a valuable tool for constructing polyfunctionalized molecular scaffolds. These complex structures often serve as the core of biologically active compounds and advanced materials. The pyrazole ring itself can act as a versatile scaffold, offering multiple points for further functionalization.
The incorporation of this building block is crucial in the development of pharmaceuticals, where the resulting complex molecules can be tailored to interact with specific biological targets. The stability of the boronic acid under various reaction conditions allows for its use in multi-step synthetic sequences, enabling the assembly of intricate molecular designs with a high degree of control. Researchers appreciate its effectiveness in creating diverse compounds, including those with potential applications in targeted cancer therapies.
Synthesis of Pyrazole-Containing Drug-like Molecules and Biological Probes
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs and biologically active compounds. Consequently, this compound is a key intermediate in medicinal chemistry for the synthesis of novel drug-like molecules and biological probes. Its use allows for the introduction of the pyrazole-phenyl group into a variety of heterocyclic and carbocyclic systems, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The development of targeted therapies, particularly in oncology, has benefited from the use of this and similar boronic acid derivatives. The ability of the boronic acid functional group to form reversible covalent bonds with certain biomolecules is also a feature that can be exploited in the design of biological probes for studying enzyme activity and protein interactions.
Assembly of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines
A notable application of pyrazole-containing boronic acids is in the synthesis of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which have been investigated as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a target for cancer therapy. chemimpex.comresearchgate.net In a representative synthetic route, a pyrazole boronic acid pinacol (B44631) ester is coupled with a substituted 2,4-dichloropyrimidine (B19661) via a Suzuki reaction to afford a 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine intermediate. chemimpex.com Subsequent palladium-catalyzed Buchwald-Hartwig amination with an appropriate aminopyrazole furnishes the final N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold. chemimpex.com This synthetic strategy highlights the utility of pyrazole boronic acids in the modular assembly of complex, biologically active molecules. chemimpex.comresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Application |
| (1-Methyl-1H-pyrazol-4-yl)boronic acid pinacol ester | 5-Substituted-2,4-dichloropyrimidine | PdCl₂(dppf)·DCM, K₂CO₃ | 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | Intermediate for CDK2 inhibitors |
| 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | Aminopyrazole | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | Potent and selective CDK2 inhibitor |
Role as a Key Synthetic Building Block in Multi-Step Preparations
In the realm of total synthesis and complex molecule construction, this compound serves as a crucial building block. Its predictable reactivity in cross-coupling reactions allows for its strategic introduction at various stages of a multi-step synthesis. The stability of the pyrazole ring and the boronic acid moiety to a range of reaction conditions enhances its versatility, enabling chemists to build molecular complexity in a controlled and efficient manner.
The use of such boronic acid building blocks is analogous to the iterative assembly of amino acids in peptide synthesis, allowing for a modular and convergent approach to complex targets. This strategy streamlines synthetic routes and facilitates the generation of libraries of related compounds for biological screening.
Contributions to Materials Science through Directed Synthesis
The applications of this compound extend beyond medicinal chemistry into the field of materials science. The rigid, aromatic nature of the pyrazole-phenyl unit makes it an attractive component for the synthesis of functional organic materials, including polymers and nanomaterials.
Through Suzuki-Miyaura polymerization reactions, this boronic acid can be incorporated into the backbone of conjugated polymers. The electronic properties of these polymers can be tuned by the choice of co-monomers, leading to materials with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the boronic acid functionality can be exploited for the surface modification of nanomaterials. By forming covalent bonds with diols present on the surface of nanoparticles or other nanostructures, the (4-(4-methyl-1H-pyrazol-1-yl)phenyl) group can be tethered to these materials, imparting new properties and functionalities. This approach is being explored for the development of targeted drug delivery systems and advanced sensors.
Derivatization and Analog Synthesis from the 4 4 Methyl 1h Pyrazol 1 Yl Phenyl Boronic Acid Core
The structural framework of (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid serves as a versatile scaffold for the synthesis of a diverse array of derivatives. Modifications to the boronic acid group, the pyrazole (B372694) ring, and the central phenyl ring allow for the systematic exploration of chemical space and the fine-tuning of molecular properties for various applications in medicinal chemistry and materials science.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid, a combination of one-dimensional and two-dimensional NMR experiments is utilized to assign all proton and carbon signals unequivocally.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the phenyl ring, the pyrazole (B372694) ring, the methyl group, and the boronic acid hydroxyl groups.
The protons on the 1,4-disubstituted phenyl ring are expected to appear as two distinct doublets in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The protons ortho to the boronic acid group would likely resonate further downfield due to the electron-withdrawing nature of the B(OH)₂ group. Conversely, the protons ortho to the pyrazole substituent would also be influenced by the electronic effects of the heterocyclic ring.
The pyrazole ring protons are expected to show characteristic signals. The proton at the 5-position of the pyrazole ring typically appears as a singlet at a lower field compared to the proton at the 3-position, also a singlet. The methyl group attached to the 4-position of the pyrazole ring would present as a sharp singlet, typically in the upfield region around 2.0-2.5 ppm. The acidic protons of the boronic acid's hydroxyl groups often appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H (ortho to -B(OH)₂) | 7.8 - 8.2 | Doublet |
| Phenyl-H (ortho to pyrazole) | 7.5 - 7.9 | Doublet |
| Pyrazole-H5 | 7.9 - 8.3 | Singlet |
| Pyrazole-H3 | 7.6 - 8.0 | Singlet |
| Pyrazole-CH₃ | 2.1 - 2.5 | Singlet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the phenyl ring would resonate in the aromatic region, typically between 120 and 150 ppm. The carbon atom attached to the boron, known as the ipso-carbon, often shows a broader signal and its chemical shift is influenced by the boron atom. The other substituted carbon of the phenyl ring, attached to the pyrazole nitrogen, would also have a characteristic chemical shift.
The carbon atoms of the pyrazole ring have distinct chemical shifts, with the carbon atoms adjacent to the nitrogen atoms appearing at a lower field. The methyl carbon would appear in the upfield region of the spectrum, generally below 20 ppm. It is important to note that the carbon atom directly bonded to boron can sometimes be difficult to observe due to quadrupolar relaxation effects of the boron nucleus. rsc.org
Expected ¹³C NMR Spectral Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C-B | 130 - 140 |
| Phenyl C-N | 135 - 145 |
| Phenyl CH | 120 - 135 |
| Pyrazole C3 | 138 - 142 |
| Pyrazole C4 | 105 - 115 |
| Pyrazole C5 | 125 - 135 |
Boron-11 NMR (¹¹B NMR) spectroscopy is a specialized technique that is highly informative for boron-containing compounds. Since ¹¹B is a quadrupolar nucleus, the signals are often broad; however, the chemical shift is very sensitive to the coordination number and electronic environment of the boron atom. For arylboronic acids like this compound, the boron atom is trigonal planar (sp² hybridized). This typically results in a single, broad resonance in the ¹¹B NMR spectrum in the range of +25 to +35 ppm, relative to a BF₃·OEt₂ standard. sdsu.edunsf.gov The exact chemical shift can provide insights into the electronic effects of the substituents on the phenyl ring. nsf.gov
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for confirming the structural assignments made from 1D NMR data.
A ¹H-¹H COSY spectrum would show correlations between adjacent protons, which would be crucial in confirming the connectivity of the protons on the phenyl ring. For instance, it would show a cross-peak between the doublets of the ortho and meta protons of the phenyl ring, confirming their neighboring relationship.
An HSQC experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR signals for all protonated carbons. This would definitively link the proton signals of the phenyl and pyrazole rings to their corresponding carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) experiments can further establish connectivity by showing correlations between protons and carbons that are two or three bonds away, which is particularly useful for assigning quaternary carbons.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
For this compound, mass spectrometry would be used to confirm the molecular weight. The fragmentation pattern observed in the mass spectrum can provide evidence for the presence of the pyrazolylphenyl and boronic acid moieties. Common fragmentation pathways for phenylboronic acids may include the loss of water and other characteristic cleavages of the aromatic system. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₁₀H₁₁BN₂O₂), HRMS would be used to confirm this exact molecular formula by comparing the experimentally measured mass with the calculated theoretical mass. An exact mass measurement that is within a few parts per million (ppm) of the theoretical mass provides strong evidence for the compound's identity and elemental composition.
Expected HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 203.0986 |
| [M+Na]⁺ | 225.0806 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of boronic acids, offering high sensitivity and selectivity for both identification and quantification. In the analysis of this compound, LC-MS is primarily used to confirm the molecular weight and to detect trace-level impurities.
A typical method involves reversed-phase chromatography coupled with a tandem quadrupole mass spectrometer, often utilizing electrospray ionization (ESI) in negative mode. scirp.org In negative ESI mode, boronic acids readily form deprotonated molecular ions [M-H]⁻, providing a clear signal for the target compound. scirp.org For this compound (Molecular Weight: 202.02 g/mol ), the expected deprotonated ion would be observed at an m/z of approximately 201.1.
Method development focuses on optimizing the separation from related substances and minimizing on-column degradation. researchgate.net The choice of mobile phase, often a gradient of acetonitrile (B52724) and water with a modifier like ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297), is critical for achieving good peak shape and efficient ionization. scirp.orgrsc.org The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of the compound at very low concentrations, with lower limits of quantitation (LLOQ) reported as low as 2 pg/mL for some phenylboronic acids. sciex.com This is particularly crucial for monitoring potential genotoxic impurities in pharmaceutical development. scirp.org
Table 1: Representative LC-MS Parameters for Boronic Acid Analysis
| Parameter | Typical Value/Condition | Source(s) |
|---|---|---|
| Column | Reversed-phase C18 (e.g., Agilent Poroshell HPH C18, Acquity BEH C18) | scirp.orgrsc.org |
| Mobile Phase A | Water with 0.1% Ammonia or 10 mM Ammonium Acetate | scirp.orgrsc.org |
| Mobile Phase B | Acetonitrile | scirp.orgrsc.org |
| Flow Rate | 0.25 - 0.50 mL/min | scirp.org |
| Ionization Mode | Electrospray Ionization (ESI), Negative | scirp.org |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | scirp.orgsciex.com |
| Expected Ion | [M-H]⁻ at m/z ≈ 201.1 | N/A |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural components: the pyrazole ring, the phenyl ring, and the boronic acid moiety.
The boronic acid group gives rise to several key signals. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, often showing evidence of intermolecular hydrogen bonding. cdnsciencepub.com The B-O-H vibration typically appears around 1002 cm⁻¹, while the B-C stretching can be found in the 1000-1090 cm⁻¹ range. researchgate.netresearchgate.net An out-of-plane vibration for the BO₂ group may be observed near 631 cm⁻¹. researchgate.net
The aromatic portions of the molecule also produce distinct peaks. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl and pyrazole rings typically appear in the 1400-1650 cm⁻¹ region. mdpi.com Vibrations characteristic of the monosubstituted benzene (B151609) ring are expected near 760 and 680 cm⁻¹. cdnsciencepub.com The C-H stretching from the methyl group on the pyrazole ring would be observed in the 2850-2960 cm⁻¹ range.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |
|---|---|---|---|
| 3200-3600 (broad) | O-H Stretch | Boronic Acid (-B(OH)₂) | cdnsciencepub.com |
| >3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) | mdpi.com |
| 2850-2960 | C-H Stretch | Methyl (-CH₃) | N/A |
| 1400-1650 | C=C Stretch | Aromatic (Phenyl & Pyrazole) | mdpi.com |
| 1000-1090 | B-C Stretch | Aryl-Boron | researchgate.net |
| ~1002 | B-O-H Bend | Boronic Acid | researchgate.net |
| ~680-760 | C-H Bend (out-of-plane) | Phenyl Ring | cdnsciencepub.com |
| ~631 | BO₂ Bend (out-of-plane) | Boronic Acid | researchgate.net |
X-ray Crystallography for Solid-State Structure Confirmation and Polymorph Analysis
X-ray crystallography provides unambiguous confirmation of a molecule's three-dimensional structure in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles, offering definitive proof of constitution and stereochemistry. For this compound, a single-crystal X-ray diffraction study would confirm the connectivity of the 4-methylpyrazole (B1673528) and phenylboronic acid moieties.
While specific crystal structure data for the title compound is not publicly available, analysis of closely related N-aryl pyrazole structures provides insight into expected findings. nih.govnih.gov Such compounds frequently crystallize in common crystal systems like monoclinic or triclinic. mdpi.comnih.gov For example, some pyrazole derivatives have been observed to crystallize in the P2₁/n or P1 space groups. mdpi.comnih.gov The analysis would also reveal the dihedral angle between the planes of the pyrazole and phenyl rings, a key conformational feature. nih.gov
Furthermore, X-ray crystallography is the definitive method for identifying and characterizing polymorphs—different crystalline forms of the same compound. The discovery of polymorphism is critical in pharmaceutical and materials science, as different polymorphs can have distinct physical properties. Studies on related complex pyrazole-containing molecules have revealed the existence of multiple polymorphs, highlighting the importance of thorough solid-state characterization. mdpi.com
Table 3: Example Crystallographic Parameters from Related Pyrazole Structures
| Parameter | Example Data | Source(s) |
|---|---|---|
| Crystal System | Monoclinic, Triclinic | mdpi.comnih.govnih.gov |
| Space Group | P2₁/n, C2/c, P1 | mdpi.comnih.gov |
| Unit Cell Parameters | a, b, c (Å); α, β, γ (°) | nih.gov |
| Molecules per Unit Cell (Z) | 2, 4, or 8 | nih.gov |
| Key Structural Feature | Dihedral angle between aromatic rings | nih.gov |
Chromatographic Techniques for Purity Analysis and Process Monitoring
Chromatographic methods are the cornerstone of purity assessment and process monitoring in chemical synthesis, providing quantitative data on the target compound and any related impurities.
High-Performance Liquid Chromatography (HPLC) is widely used for the routine analysis of boronic acids. Reversed-phase HPLC with UV detection is the most common approach for determining the purity of this compound.
A typical method employs a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. sielc.com The use of acidic modifiers such as formic acid or sulfuric acid in the mobile phase can improve peak shape and resolution. sielc.comwaters.com Detection is typically performed using a photodiode array (PDA) detector, allowing for spectral analysis to aid in peak identification and purity assessment. One of the challenges in the analysis of boronic acids and their esters is the potential for on-column hydrolysis, which can complicate accurate quantification. researchgate.net Method development often involves screening different columns and mobile phase conditions to minimize this degradation and ensure reliable results. researchgate.netwaters.com
Table 4: Typical HPLC Conditions for Aromatic Boronic Acid Analysis
| Parameter | Typical Value/Condition | Source(s) |
|---|---|---|
| Column | Reversed-phase C18 (e.g., XSelect HSS T3) | waters.com |
| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., Formic Acid) | waters.com |
| Elution | Gradient | waters.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV/PDA (e.g., 270 nm) | sielc.com |
| Run Time | < 15 minutes | waters.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve much faster analysis times and higher resolution. For high-throughput analysis, such as in reaction monitoring or library screening, UPLC is the preferred method.
A UPLC method for this compound would offer substantial benefits in speed, with analysis times as short as one minute being reported for a range of boronic acids. rsc.org This rapid analysis is achieved without the need for pre-column derivatization, a step sometimes required to prevent the dehydration of boronic acids. rsc.org The enhanced efficiency of UPLC systems also leads to sharper peaks and improved sensitivity. Validated UPLC methods for boronic acids have demonstrated excellent performance, with high recovery, precision, and linearity. rsc.org
Table 5: UPLC Method Performance for Boronic Acid Analysis
| Parameter | Reported Performance | Source(s) |
|---|---|---|
| Column | Acquity BEH C18 (1.7 µm) | rsc.org |
| Run Time | 1 minute | rsc.org |
| Recovery | 97.1 - 105.7% | rsc.org |
| Precision (RSD) | < 2.0% | rsc.org |
| Linearity (R²) | > 0.98 | rsc.org |
| LOD / LOQ | 0.1 µg / 1.0 µg | rsc.org |
Computational and Theoretical Studies on 4 4 Methyl 1h Pyrazol 1 Yl Phenyl Boronic Acid Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid, DFT calculations would typically be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Investigate the distribution of electrons within the molecule to understand its reactivity and spectroscopic properties. This includes calculating the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov
Simulate Spectroscopic Data: Predict vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis spectra) to aid in the characterization of the compound. mdpi.com
Without specific studies, no geometric parameters or electronic property data for the title compound can be presented.
Conformational Analysis and Intermolecular Interactions
This area of study focuses on the different spatial arrangements (conformers) a molecule can adopt and how it interacts with other molecules.
Conformational Analysis: This would involve mapping the potential energy surface of the molecule by rotating key single bonds, such as the bond between the phenyl ring and the boronic acid group, and the bond between the phenyl and pyrazole (B372694) rings. This analysis identifies the most stable conformers and the energy barriers between them.
Intermolecular Interactions: Researchers would investigate potential non-covalent interactions, such as hydrogen bonding (e.g., involving the boronic acid's -OH groups) and π-stacking between the aromatic rings. In the solid state, these interactions dictate the crystal packing arrangement. mdpi.comresearchgate.net
No published conformational analyses or specific details on the intermolecular interactions of this compound are available.
Modeling of Reaction Mechanisms and Transition States in Boron-Mediated Reactions
This compound is a suitable reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govacs.orgnih.govresearchgate.net Computational modeling in this context would aim to:
Elucidate Reaction Pathways: Map the step-by-step mechanism of the coupling reaction, including oxidative addition, transmetalation, and reductive elimination.
Characterize Transition States: Calculate the geometry and energy of the transition state for each step of the reaction. This information is crucial for understanding the reaction kinetics and the factors that influence the reaction rate and yield.
While the general mechanism of the Suzuki reaction is well-studied, specific theoretical models and transition state calculations for reactions involving this compound have not been found in the literature.
Quantum Chemical Characterization of Reactivity Descriptors
Using data from DFT calculations, various reactivity descriptors can be derived to predict the chemical behavior of a molecule. These include:
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO orbitals, which relates to the molecule's chemical stability and reactivity. researchgate.netirjweb.com
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which helps to identify regions that are prone to electrophilic or nucleophilic attack. researchgate.netnih.gov
No calculated values for these reactivity descriptors for the title compound are available.
Application of Quantitative Structure-Activity Relationship (QSAR) for Related Derivatives
QSAR studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For derivatives of this compound, a QSAR study would involve:
Dataset Compilation: Synthesizing a series of related molecules with varied substituents.
Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule in the series.
Model Development: Creating a mathematical equation that links the descriptors to the observed activity (e.g., enzyme inhibition, corrosion inhibition). nih.govresearchgate.netelectrochemsci.org
Such studies are valuable in drug discovery and materials science for predicting the activity of new, unsynthesized compounds. However, no QSAR models specifically developed for or including derivatives of this compound have been published.
Emerging Roles and Future Research Directions of 4 4 Methyl 1h Pyrazol 1 Yl Phenyl Boronic Acid
Investigation as Ligands and Pre-catalysts in Diverse Catalytic Systems
The structure of (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid, featuring both a nitrogen-rich heterocyclic pyrazole (B372694) ring and a Lewis acidic boronic acid group, makes it a compelling candidate for investigation as a ligand or pre-catalyst in a variety of catalytic systems. The pyrazole moiety is a well-established coordinating group in transition metal catalysis, capable of forming stable complexes that can mediate a wide range of chemical transformations.
While direct catalytic applications of this compound are still an area of active development, the known reactivity of related pyrazole-containing molecules provides a strong basis for its potential. Pyrazole-derived ligands are known to be effective in palladium-catalyzed cross-coupling reactions, such as Suzuki and amination reactions. arkat-usa.org The nitrogen atoms of the pyrazole ring can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn dictates the efficiency and selectivity of the catalytic cycle. The phenylboronic acid group could either remain as a reactive site for further functionalization or participate in catalyst stabilization through secondary interactions.
Table 1: Potential Catalytic Applications Based on Related Pyrazole Ligand Systems
| Catalytic Reaction | Metal Center | Role of Pyrazole Ligand | Potential for the Title Compound |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilizes Pd(0) and Pd(II) intermediates; influences reductive elimination. arkat-usa.org | Could act as a bifunctional ligand, with the pyrazole moiety coordinating to Pd and the boronic acid group available for coupling. |
| Heck Reaction | Palladium (Pd) | Controls regioselectivity and catalyst stability at high temperatures. | The pyrazole N-donor could form a stable palladacycle, directing the C-H activation step. |
| C-H Activation | Rhodium (Rh), Palladium (Pd) | Acts as a directing group, facilitating the cleavage of specific C-H bonds. mdpi.com | The pyrazole ring could direct ortho-C-H activation on the phenyl ring or other substrates. |
A primary direction for future research is the synthesis and characterization of novel metal complexes using this compound as a ligand. The coordination of the pyrazole nitrogen to metals like palladium, copper, rhodium, or cobalt could yield well-defined complexes with unique catalytic properties. umich.eduguidechem.com For instance, palladium complexes bearing pyrazolyl ligands have demonstrated high activity in cross-coupling reactions. umich.edu The electronic and steric environment of the metal center can be fine-tuned by the substituents on the pyrazole and phenyl rings. The methyl group at the 4-position of the pyrazole ring in the title compound, for example, can influence the ligand's steric bulk and electronic properties.
The boronic acid functional group adds another layer of complexity and opportunity. It could be used to anchor the resulting metal complex to a solid support, creating a recyclable heterogeneous catalyst. Alternatively, it could participate in bifunctional catalysis, where both the metal center and the Lewis acidic boron atom are involved in activating substrates.
Innovations in Boronic Acid Chemistry Relevant to Advanced Synthetic Applications
The field of boronic acid chemistry is continuously evolving, providing new tools for advanced organic synthesis. This compound is primarily known as a building block in Suzuki-Miyaura cross-coupling reactions to create complex biaryl structures, which are common motifs in pharmaceuticals and materials. chemimpex.com Beyond this, recent innovations open up new synthetic possibilities.
One major area of innovation is the expansion of cross-coupling reactions beyond C-C bond formation, such as the Chan-Lam-Evans coupling for C-N and C-O bond formation. The title compound could serve as a precursor for synthesizing N-aryl or O-aryl pyrazoles, which are valuable pharmacophores. Furthermore, the development of photoredox catalysis has enabled novel borylation and cross-coupling reactions under mild, light-driven conditions, offering new pathways for functionalizing molecules with boronic esters.
Dynamic covalent chemistry (DCvC) is another frontier where boronic acids play a key role. The reversible formation of boronate esters with diols allows for the creation of self-healing materials, stimuli-responsive drug delivery systems, and chemical sensors. The presence of the boronic acid group makes this compound a candidate for incorporation into such dynamic systems.
Green Chemistry Approaches in the Synthesis and Application of Arylboronic Acids
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous substances. The synthesis and application of arylboronic acids are being actively investigated through this lens. Future research on this compound will likely focus on developing more sustainable synthetic routes.
Traditional methods for synthesizing arylboronic acids often involve organolithium or Grignard reagents, which require anhydrous solvents and can have poor functional group tolerance. Greener alternatives include direct C-H borylation catalyzed by transition metals like iridium or rhodium, which can reduce the number of synthetic steps. researchgate.net Another sustainable approach is the synthesis of pyrazoles and other heterocyclic compounds in aqueous media, which minimizes the use of volatile organic solvents. glpbio.com Research into one-pot tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, also aligns with green chemistry principles by saving time, resources, and energy. researchgate.net
Table 2: Green Chemistry Strategies for Arylboronic Acids
| Green Chemistry Principle | Application to this compound |
|---|---|
| Use of Safer Solvents | Developing synthetic routes in water or other benign solvents instead of volatile organic compounds. glpbio.com |
| Atom Economy | Employing catalytic C-H borylation to install the boronic acid group directly, avoiding stoichiometric waste from pre-functionalized starting materials. researchgate.net |
| Energy Efficiency | Utilizing catalytic systems that operate at lower temperatures or are driven by visible light (photocatalysis). |
Exploration of Self-Assembly and Supramolecular Chemistry Involving Boronic Acid Interactions
The dual functionality of this compound makes it an excellent candidate for designing complex supramolecular assemblies. Both the boronic acid and pyrazole moieties can participate in a range of non-covalent interactions that drive self-assembly.
The boronic acid group is well-known for its ability to form strong, directional hydrogen bonds, acting as both a donor and an acceptor. mdpi.commdpi.com It can self-condense to form cyclic trimers known as boroxines or co-crystallize with various hydrogen bond acceptors, such as pyridines or carboxylates, to form predictable supramolecular synthons. This capability could be harnessed to build ordered crystalline materials, known as co-crystals or molecular complexes.
The pyrazole ring also offers multiple sites for non-covalent interactions. The sp2-hybridized nitrogen atom is a good hydrogen bond acceptor, while the N-H group in a non-substituted pyrazole (or the C-H bonds in this N-substituted case) can act as hydrogen bond donors. Furthermore, the aromatic pyrazole ring can engage in π-π stacking interactions, which are crucial for the organization of molecules in the solid state. The interplay of hydrogen bonding from the boronic acid and π-stacking from the pyrazole-phenyl system could lead to the formation of novel tapes, sheets, or three-dimensional networks.
Table 3: Potential Non-Covalent Interactions for Supramolecular Assembly
| Functional Group | Type of Interaction | Potential Supramolecular Structure |
|---|---|---|
| Boronic Acid (-B(OH)₂) | O-H···O Hydrogen Bonding | Self-assembly into boroxine (B1236090) trimers. |
| Boronic Acid (-B(OH)₂) | O-H···N Hydrogen Bonding | Co-crystallization with nitrogen-containing molecules. mdpi.commdpi.com |
| Pyrazole Ring | N···H Hydrogen Bonding | Formation of chains or networks with hydrogen bond donors. |
| Phenyl & Pyrazole Rings | π-π Stacking | Layered structures in the solid state. |
The combination of these interactions provides a rich toolbox for crystal engineering and the design of materials with tailored properties, such as porosity or specific recognition capabilities, marking a promising future for this compound in the field of supramolecular chemistry.
Q & A
What are the optimal synthetic routes for (4-(4-Methyl-1H-pyrazol-1-yl)phenyl)boronic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄, XPhos Pd G3) to couple aryl halides with boronic acid precursors. Key variables include:
- Catalyst selection : Bulky ligands (e.g., XPhos) improve stability and reduce side reactions .
- Solvent systems : 1,4-Dioxane or DMF/H₂O mixtures enhance solubility and reactivity .
- Temperature : Microwave-assisted heating (120°C) accelerates reactions compared to conventional reflux .
- Base : Carbonate or phosphate bases (e.g., K₂CO₃, K₃PO₄) neutralize by-products like HX .
Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product. For example, Pd(PPh₃)₄ in 1,4-dioxane at 100°C yields ~72% purity after purification .
How can NMR spectroscopy and X-ray crystallography confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- X-ray crystallography :
What advanced strategies optimize Suzuki-Miyaura reactions involving this boronic acid?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve electrophilic coupling partners' solubility .
- Catalyst tuning : Electron-deficient Pd complexes (e.g., PdCl₂(dppf)) enhance oxidative addition efficiency .
How should researchers address contradictions in experimental data during synthesis?
Methodological Answer:
- By-product analysis : Use LC-MS to identify impurities (e.g., deboronation products) .
- Reproducibility checks : Standardize inert atmosphere conditions (N₂/Ar) to prevent boronic acid oxidation .
- Statistical DOE : Design experiments to isolate variables (e.g., catalyst loading vs. temperature) .
What methodological approaches assess the biological activity of this compound?
Methodological Answer:
- Antimicrobial assays :
- MIC testing : Evaluate inhibition against Gram-negative (e.g., Acinetobacter baumannii) and Gram-positive strains .
- Dose-response curves : Use log-phase bacterial cultures and serial dilutions (1–256 µg/mL) .
- Enzyme inhibition : Screen for interactions with bacterial targets (e.g., penicillin-binding proteins) via SPR or ITC .
What challenges arise in crystallographic refinement, and how can SHELXL overcome them?
Methodological Answer:
- Disorder modeling : SHELXL’s PART and SIMU commands resolve overlapping electron density in flexible pyrazole groups .
- Twinning : Apply TWIN and BASF parameters to deconvolute pseudo-merohedral twinning .
- High-resolution refinement : Use SHELXL-2018 ’s restraints for anisotropic displacement parameters .
How can this compound be applied in materials science?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
